molecular formula C20H17O2P B3053028 Benzoic acid, 4-(diphenylphosphino)-, methyl ester CAS No. 5032-51-9

Benzoic acid, 4-(diphenylphosphino)-, methyl ester

Cat. No. B3053028
CAS RN: 5032-51-9
M. Wt: 320.3 g/mol
InChI Key: RCISAPWELCFSQI-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(diphenylphosphino)-, methyl ester” is a chemical compound with the molecular formula C20H17O2P . It is also known as "4-(Diphenylphosphino)benzoic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(diphenylphosphino)-, methyl ester” contains a total of 42 bonds, including 25 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, and 1 phosphane .

Scientific Research Applications

  • Mitsunobu Reaction Applications Benzoic acid, 4-(diphenylphosphino)-, methyl ester is utilized in the Mitsunobu reaction as a bifunctional reagent, serving both as a reductant and a pronucleophile. This process enables the stereospecific inversion of secondary alcohols to esters with a phosphine oxide group, achieved through a chromatography-free process (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

  • Photostimulated Synthesis The compound plays a role in photostimulated synthesis processes. For example, 2-(diphenylphosphino)benzoic acid, isolated as the ester, was synthesized through a photostimulated reaction, supporting the SRN1 mechanism over other potential mechanisms like SNAr or benzyne (Barolo, Martín, & Rossi, 2012).

  • Rhodium-Catalyzed Carboxylation In Rhodium(I)-catalyzed carboxylation reactions, esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol treated with benzoic acid derivatives yield good results, expanding the utility of this compound in the preparation of functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

  • Cyclopolymerization in Ruthenium-Based Catalysts This compound is used in synthesizing ruthenium-based catalysts for cyclopolymerization of certain compounds. Its utility is evident in synthesizing a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are crucial in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Synthesis of Bifunctional Poly-Monomer Materials The compound is pivotal in the synthesis of novel bifunctional poly-monomer materials. For example, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester is prepared using this compound, showcasing its role in the advancement of materials science (魏婷 Wei Ting et al., 2012).

properties

IUPAC Name

methyl 4-diphenylphosphanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O2P/c1-22-20(21)16-12-14-19(15-13-16)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISAPWELCFSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457399
Record name Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5032-51-9
Record name Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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